Posaconazole belongs to the class of organic compounds known as phenylpiperazines and is categorized as a small molecule. Its chemical formula is , with a molar mass of approximately 700.79 g/mol . The imidazolidine impurity arises during the synthesis of posaconazole and can significantly impact drug quality and safety profiles.
The synthesis of posaconazole involves multiple steps where specific chemical reactions can lead to the formation of impurities such as the imidazolidine derivative. One common method includes the reaction of various precursors under controlled conditions to yield high-purity posaconazole alongside potential impurities .
The preparation method for the imidazolidine impurity typically involves adding a catalyst to a solvent mixture containing precursors at elevated temperatures. This process must be carefully monitored to minimize the formation of unwanted byproducts .
The chemical reactions involved in the synthesis of posaconazole are primarily based on nucleophilic substitutions and cyclization processes that can lead to the formation of both the desired product and various impurities, including imidazolidine derivatives. Control over reaction conditions such as temperature, pH, and reactant concentrations is crucial to minimize these side reactions .
The detection methods for these impurities often involve chromatographic techniques, which help in quantifying their presence in pharmaceutical formulations .
Posaconazole is characterized by low solubility with high permeability, classified as a Class II compound according to the Biopharmaceutics Classification System. Its bioavailability can significantly increase when administered with high-fat meals . Key physical properties include:
The imidazolidine impurity may exhibit different solubility or stability characteristics compared to posaconazole, which could affect formulation strategies.
Posaconazole is primarily used in clinical settings for treating invasive fungal infections in immunocompromised patients. Its effectiveness against resistant strains makes it an essential agent in antifungal therapy. Research continues into its potential applications beyond current uses, including its role in treating other fungal infections where traditional therapies have failed.
Furthermore, understanding the implications of impurities like imidazolidine is crucial for ensuring drug safety and efficacy, guiding future research into purification techniques during drug manufacturing processes .
The Posaconazole Imidazolidine Impurity (CAS 1388148-29-5; C~36~H~40~F~2~N~8~O~4~) arises as a process-related byproduct during the synthesis of the antifungal drug posaconazole. This impurity primarily forms during the final stages of synthesis, where the triazole moiety is coupled to the imidazolidine core. Industrial routes involve a multi-step condensation reaction between two key intermediates: a tetrahydrofuran-derived side chain containing a 2,4-difluorophenyl group and a triazolone segment linked to a piperazine ring. The imidazolidine impurity manifests when incomplete ring closure occurs at the triazolone-piperazine junction or when residual solvents catalyze intramolecular rearrangement [1] [5].
Critical factors influencing impurity formation include:
Table 1: Key Characteristics of Posaconazole Imidazolidine Impurity
Property | Value |
---|---|
CAS Number | 1388148-29-5 |
Molecular Formula | C~36~H~40~F~2~N~8~O~4~ |
Molecular Weight | 686.75 g/mol |
Structure | 4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
Origin in Synthesis | Triazole-piperazine coupling step |
Industrial batches exhibit impurity levels of 0.3–11.7% without optimized purification, as observed in SN2 reactions where nucleophilic displacement competes with ring closure [5].
The imidazolidine impurity originates from stereoselective intramolecular cyclization rather than the intended intermolecular etherification. During the coupling of the triazolone intermediate (Compound 1) with the difluorophenyl-tetrahydrofuran intermediate (Compound 2), nucleophilic attack by the secondary amine on the piperazine ring on the carbonyl carbon of the triazolone forms an unstable carbinolamine. Under acidic conditions or high heat, this dehydrates to form an imine linkage, which subsequently undergoes spontaneous cyclization to generate the imidazolidine core [3] [8].
Key mechanistic insights include:
Figure 1: Competitive Pathways in Triazole-Piperazine Coupling
Desired Pathway: Triazolone Intermediate + Halide-Activated Side Chain → Ether Linkage (Posaconazole) Impurity Pathway: Triazolone Intermediate │ ├─ Acid Catalysis/Heat ↓ Carbinolamine Intermediate → Dehydration → Imine → Cyclization → Imidazolidine Impurity
Industrial synthesis of azole antifungals like posaconazole faces challenges in controlling regioisomeric impurities due to structural complexity. The imidazolidine impurity exemplifies three recurring themes in azole manufacturing:
Carry-Through Effects: Impurities generated in early stages (e.g., incomplete deprotection of benzyl groups) amplify downstream. For instance, residual benzylated intermediates react with triazole precursors to form "Benzylated Posaconazole Impurity" (CAS 170985-86-1), which further rearranges to the imidazolidine structure during hydrogenolysis [8] [9].
Catalyst Residues: Palladium catalysts (e.g., Pd/C) used in deprotection steps adsorb onto the imidazolidine impurity more strongly than onto posaconazole itself due to its tertiary nitrogen atoms. This complicates removal, leading to palladium residues >10 ppm in final API batches—exceeding ICH Q3D limits [5].
Table 2: Impurity Control Strategies in Industrial Processes
Process Parameter | Risk of Imidazolidine Impurity | Mitigation Strategy |
---|---|---|
Reaction Temperature | High (>80°C) | Maintain at 60–65°C |
Solvent System | Polar aprotic (DMF, DMSO) | Switch to methyl isobutyl ketone |
Catalyst | Strong bases (t-BuOK) | Use K~2~CO~3~/acetonitrile |
Intermediate Purity | <98% | Recrystallize before coupling |
Table 3: Palladium Removal Efficiency from Imidazolidine Impurity
Treatment Method | Palladium Content (ppm) | Impurity Loss (%) |
---|---|---|
Untreated | 48.7 | 0.0 |
Activated Charcoal | 28.2 | 12.4 |
Silica-Thiol Scavenger | 9.6 | 8.1 |
Cysteine Wash | <5.0 | 3.2 |
Concluding Remarks:The formation of Posaconazole Imidazolidine Impurity underscores the delicate balance required in azole antifungal synthesis. Advances in reaction engineering—such as continuous flow systems to minimize thermal degradation and computational modeling to predict cyclization risks—are critical for impurity suppression. Future directions include enzymatic coupling to enforce regioselectivity and co-crystallization to isolate impurities prior to final API purification [9] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2